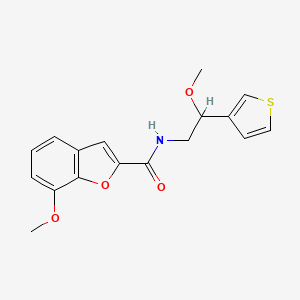

2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Methyl-2H-pyrazol-3-yl)-quinoline-4-carboxylic acid” is a compound with a molecular weight of 253.26 and a molecular formula of C14H11N3O2 . Another related compound is “Methyl (2-methyl-2H-pyrazol-3-yl)acrylate” with a molecular weight of 166.18 and a molecular formula of C8H10N2O2 .

Molecular Structure Analysis

The molecular structure of “2-(2-Methyl-2H-pyrazol-3-yl)-quinoline-4-carboxylic acid” is C14H11N3O2 . Another related compound, “Methyl (2-methyl-2H-pyrazol-3-yl)acrylate”, has a molecular structure of C8H10N2O2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Methyl-2H-pyrazol-3-yl)-quinoline-4-carboxylic acid” include a molecular weight of 253.26 and a molecular formula of C14H11N3O2 . Another related compound, “Methyl (2-methyl-2H-pyrazol-3-yl)acrylate”, has a molecular weight of 166.18 and a molecular formula of C8H10N2O2 .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds related to 2-(2-Methyl-2H-pyrazol-3-yl)-phenylamine, such as N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine, have been explored. These compounds serve as precursors for synthesizing various heterocyclic compounds with potential biological activities. The synthesis processes often involve reactions with active methylene compounds to produce new derivatives, which are characterized by elemental analysis and spectral data (Abdelhamid et al., 2007).

Structural Analysis and Molecular Design

Research on square planar mononuclear Pd(II) complexes of substituted 2-(pyrazole-1-yl)phenylamines reveals unique helical twists in their structure, as determined by X-ray crystallography. These findings contribute to the understanding of molecular design and structural properties of helically twisted synthetic organic molecules (Drew et al., 2007).

Antimicrobial Activity

Several new 5-Arylazothiazole, Pyrazolo[1,5-a] Pyrimidine, [1,2,4]Triazolo[4,3-a]Pyrimidine, and Pyrimido[1,2-a]Benzimidazole derivatives containing the thiazole moiety have been synthesized from related phenylamine compounds. These compounds were tested for antimicrobial activity against different microorganisms, showcasing the potential of these derivatives in developing new antimicrobial agents (Abdelhamid et al., 2010).

Anticancer Activity

The development of (6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines highlights their optimization to inhibit the receptor tyrosine kinase of Platelet-Derived Growth Factor-BB (PDGF-BB), demonstrating broad tumor cell antiproliferative activity. This research underscores the therapeutic potential of these compounds in cancer treatment (Ho et al., 2005).

Corrosion Inhibition

Pyrazole, pyrazolone, and enaminonitrile pyrazole derivatives have been evaluated as corrosion inhibitors for copper alloy, showing high efficiency in preventing dissolution in basic media. These compounds' chemical structures correlate with their corrosion inhibition capabilities, indicating their potential applications in materials science (Sayed et al., 2018).

Properties

IUPAC Name |

2-(2-methylpyrazol-3-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11/h2-7H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFTVAAOCDRZSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2801915.png)

![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2801916.png)

![3-(2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2801920.png)

![2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B2801921.png)

![1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2801924.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2801927.png)

![3-(2-chlorophenyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2801929.png)

![5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2801930.png)

![2-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2801934.png)